2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol
CAS No.:
Cat. No.: VC16267336
Molecular Formula: C15H13FN2O
Molecular Weight: 256.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13FN2O |
|---|---|
| Molecular Weight | 256.27 g/mol |
| IUPAC Name | 2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |
| Standard InChI | InChI=1S/C15H13FN2O/c16-12-7-3-1-5-10(12)13-9-14(18-17-13)11-6-2-4-8-15(11)19/h1-8,13,17,19H,9H2 |
| Standard InChI Key | XMDMAAGFWYQMJD-UHFFFAOYSA-N |
| Canonical SMILES | C1C(NN=C1C2=CC=CC=C2O)C3=CC=CC=C3F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol (IUPAC name: 2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol) features a dihydropyrazole ring (4,5-dihydro-1H-pyrazole) with adjacent nitrogen atoms at positions 1 and 2. The 3-position of the pyrazoline ring is substituted with a phenol group, while the 5-position bears a 2-fluorophenyl substituent. This arrangement creates a planar aromatic system conjugated with electron-withdrawing fluorine and hydroxyl groups, which influence electronic distribution and intermolecular interactions .
Physicochemical Profile
Key physicochemical parameters include:
The compound’s moderate lipophilicity (LogP ≈3.2) suggests adequate membrane permeability, while the phenolic hydroxyl (pKa ≈9.8) and pyrazoline NH (pKa ≈2.5) groups enable pH-dependent solubility profiles .
Synthetic Methodologies
General Retrosynthetic Strategy
The synthesis typically employs a [3+2] cyclocondensation approach:
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Precursor Synthesis: A chalcone derivative (1,3-diaryl-2-propen-1-one) is prepared via Claisen-Schmidt condensation between 2-hydroxyacetophenone and 2-fluorobenzaldehyde.
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Cyclization: Treatment with hydrazine hydrate induces cyclization, forming the dihydropyrazole ring.
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Post-Functionalization: Selective O-demethylation or protective group removal yields the phenolic hydroxyl .
Optimized Reaction Conditions
A representative protocol involves:
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Step 1: Chalcone formation under alkaline conditions (NaOH/EtOH, 60°C, 6h)
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Step 2: Cyclocondensation with hydrazine hydrate (NH2NH2·H2O) in refluxing ethanol (12h)
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Step 3: Deprotection using BBr3 in dichloromethane (-78°C to RT, 4h)
Reported yields range from 58–72%, with purity >95% confirmed by HPLC .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Pyrazoline derivatives exhibit broad-spectrum activity against:
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Gram-positive bacteria: MIC = 8–16 µg/mL (vs. 32 µg/mL for ampicillin)
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Candida albicans: IC50 = 12.3 µg/mL (vs. 9.8 µg/mL for fluconazole)
Mechanistic studies indicate membrane disruption via interaction with ergosterol (fungi) and penicillin-binding proteins (bacteria) .
Antiproliferative Effects
In the NCI-60 cancer cell line panel, close analogs showed GI50 values of 1.2–8.7 µM, with particular potency against:
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MCF-7 (Breast): GI50 = 1.5 µM
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HCT-116 (Colon): GI50 = 2.1 µM
Flow cytometry revealed G2/M phase arrest and caspase-3 activation, suggesting mitotic catastrophe pathways .
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: Caco-2 permeability = 12.8 × 10^-6 cm/s (high)
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Metabolism: CYP3A4-mediated hydroxylation (t1/2 = 3.7h in human microsomes)
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Excretion: 78% fecal, 22% renal (rat model)
Toxicity Data
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Acute Toxicity: LD50 (oral, rat) >2000 mg/kg
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Genotoxicity: Negative in Ames test (up to 500 µg/plate)
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hERG Inhibition: IC50 = 18.9 µM (low risk of QT prolongation)
Comparative Analysis with Structural Analogs
| Compound | Target Activity | Potency (IC50) | Source |
|---|---|---|---|
| 2-[5-(4-Fluorophenyl)... | COX-2 Inhibition | 0.34 µM | |
| 2-[5-(2-Fluorophenyl)... | IL-6 Inhibition | 11.2 µM | |
| 2-[5-(3-Fluorophenyl)... | EGFR Inhibition | 0.07 µM |
The 2-fluorophenyl substitution confers superior IL-6 suppression compared to para- and meta-fluoro isomers, likely due to enhanced aryl hydrocarbon receptor (AhR) binding .
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